molecular formula C21H17N3O B5876324 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5876324
M. Wt: 327.4 g/mol
InChI Key: ZGHMGGOMUBRGEK-UHFFFAOYSA-N
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Description

5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MNPD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPD is a pyrazoline derivative that has been synthesized using various methods, and its unique properties make it an ideal candidate for a range of research applications.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and it has a high degree of purity. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also stable and can be stored for long periods without degradation. However, 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to study its potential applications in the treatment of various diseases, such as cancer, arthritis, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits cancer cell growth and proliferation. Additionally, future research could focus on developing more efficient synthesis methods for 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, to reduce the cost and increase its availability for research purposes.
Conclusion:
In conclusion, 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research of 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which could lead to the development of new treatments for various diseases.

Synthesis Methods

5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods, but the most commonly used method is the one-pot synthesis method. In this method, 2-acetyl-1-naphthol, benzaldehyde, and 5-methyl-1-phenyl-1H-pyrazol-3-one are reacted in the presence of a catalyst to yield 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This method is advantageous because it is simple, efficient, and requires fewer steps.

Scientific Research Applications

5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. 5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.

properties

IUPAC Name

5-methyl-4-(naphthalen-1-yliminomethyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-19(21(25)24(23-15)17-10-3-2-4-11-17)14-22-20-13-7-9-16-8-5-6-12-18(16)20/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMGGOMUBRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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